6-chloro-[1,3]oxazolo[4,5-c]pyridine
Description
Properties
CAS No. |
2137749-16-5 |
|---|---|
Molecular Formula |
C6H3ClN2O |
Molecular Weight |
154.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-[1,3]oxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-chloropyridine with glyoxylic acid in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-[1,3]oxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, while reducing agents may include sodium borohydride or lithium aluminum hydride.
Cyclization Reactions: These reactions often require the use of catalysts, such as palladium or copper, and specific reaction conditions, such as elevated temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
6-chloro-[1,3]oxazolo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with unique properties, such as improved thermal stability and electronic characteristics.
Mechanism of Action
The mechanism of action of 6-chloro-[1,3]oxazolo[4,5-c]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the oxazole and pyridine rings allows for specific interactions with biological molecules, which can lead to the modulation of biochemical pathways and therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of fused heterocycles are highly dependent on substituent type and ring fusion positions. Below is a comparative analysis of 6-chloro-[1,3]oxazolo[4,5-c]pyridine with structurally related compounds:
Key Observations:
- Substituent Position Sensitivity : The [4,5-c] fusion (pyridine positions 4 and 5) versus [4,5-b] (positions 4 and 5 with different orientation) significantly alters electronic properties. For example, 2-(4-propylpiperazin-1-yl)[1,3]oxazolo[4,5-b]pyridine exhibits H3 receptor antagonism due to its piperazine moiety and planar structure , while [4,5-c] isomers may favor different binding modes.
- Halogen Effects : Chlorine at position 6 (as in the target compound) likely enhances electrophilicity compared to bromine in 6-bromo-4-chloroimidazo[4,5-c]pyridine, which is used in cross-coupling reactions .
- Thiol vs. Oxo Groups : The thione derivative (C₆H₄N₂OS) shows higher reactivity in nucleophilic substitutions compared to oxo analogs, making it valuable for functionalization .
Reactivity and Stability
- Acid/Base Stability : Imidazo[4,5-c]pyridines (e.g., 6-chloro-3-methylimidazo[4,5-c]pyridine) decompose under acidic or basic conditions, with degradation rates influenced by substituents . The oxazole ring in this compound may confer greater stability due to reduced ring strain compared to imidazole analogs.
- Synthetic Routes: The patent method for synthesizing dihalopyridinyl derivatives () suggests that halogenated intermediates like this compound could be prepared via organometallic coupling or cyclization reactions.
Q & A
Q. What are the standard synthetic routes for preparing 6-chloro-[1,3]oxazolo[4,5-c]pyridine?
The synthesis typically involves multistep heterocyclic chemistry. A common approach uses amidine hydrochlorides and triethylamine in THF to form the oxazole ring, followed by chlorination with POCl3 and N,N-dimethylaniline at 105–110°C for 3 hours. Final amine substitution reactions are performed in refluxing dioxane (6 hours). Key intermediates and conditions are validated via elemental analysis, ¹H/¹³C NMR, and LC-MS .
Q. How can the structure of this compound derivatives be confirmed experimentally?
Structural confirmation requires multi-technique validation :
- Elemental analysis ensures correct stoichiometry.
- ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., chlorine-induced deshielding).
- LC-MS confirms molecular weight and purity (>95% by HPLC).
For example, in oxazolo[4,5-d]pyrimidine analogs, LC-MS data correlated with theoretical masses within 0.1% error .
Advanced Research Questions
Q. How can reaction yields be optimized during the chlorination step of oxazolo-pyridine synthesis?
Chlorination with POCl3 is sensitive to stoichiometry , temperature , and catalysts :
- Use N,N-dimethylaniline as a proton scavenger to minimize side reactions.
- Maintain temperatures between 105–110°C to ensure complete conversion without decomposition.
- Monitor reaction progress via TLC or in-situ IR for POCl3 consumption.
In one study, extending the reaction time beyond 3 hours led to byproduct formation (e.g., over-chlorination), reducing yields by 15–20% .
Q. What strategies resolve contradictions in reported biological activities of 6-chloro-oxazolo-pyridine derivatives?
Discrepancies often arise from structural impurities or assay variability :
- Purification : Use preparative HPLC to isolate isomers (e.g., positional chlorine variants).
- Structure-activity relationship (SAR) : Compare analogs like 6-(4-chlorophenyl)-oxazolo[5,4-b]pyridine-4-carboxylic acid, where substituent position drastically alters bioactivity .
- Assay validation : Replicate studies under standardized conditions (e.g., pH, cell lines). For instance, methyl substituents on the pyridine ring enhance metabolic stability but may reduce solubility, affecting in vitro results .
Q. How do electronic effects of substituents influence the reactivity of 6-chloro-oxazolo-pyridine in nucleophilic substitutions?
The chlorine atom at position 6 is highly electrophilic due to ring electron deficiency :
- Nucleophilic aromatic substitution (SNAr) : Amines or thiols displace chlorine under mild conditions (e.g., K2CO3 in DMF at 60°C).
- Steric effects : Bulky groups at position 2 (e.g., trifluoromethyl in imidazo[4,5-c]pyridines) slow substitution kinetics by 30–40% .
- Computational modeling : DFT studies predict activation barriers for substitutions, aiding in reagent selection .
Q. What analytical methods are critical for detecting degradation products in stability studies?
- High-resolution mass spectrometry (HRMS) : Identifies hydrolytic byproducts (e.g., oxazole ring opening).
- ¹H NMR kinetics : Tracks degradation in DMSO-d6 or D2O under accelerated conditions (40–60°C).
- X-ray crystallography : Resolves structural changes in crystalline derivatives. For example, hydrolysis of the oxazole ring in aqueous media generates carboxylic acid intermediates detectable via IR (C=O stretch at 1700 cm⁻¹) .
Methodological Challenges
Q. How can regioselectivity issues during functionalization of the oxazolo-pyridine core be addressed?
- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic attacks to specific positions.
- Metal catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective C–H arylation at electron-deficient sites.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at position 6, while non-polar solvents favor position 4 modifications .
Q. What computational tools predict the pharmacokinetic properties of 6-chloro-oxazolo-pyridine derivatives?
- Molecular docking : Screens binding affinity to targets (e.g., kinase enzymes) using AutoDock Vina.
- ADMET prediction : Software like SwissADME estimates logP, blood-brain barrier penetration, and CYP450 interactions. For instance, trifluoromethyl groups improve metabolic stability but may increase hepatotoxicity risks .
- MD simulations : Models solvation effects and membrane permeability over 100-ns trajectories .
Data Contradiction Analysis
Q. How to interpret conflicting results in cytotoxicity assays across different cell lines?
- Cell-specific metabolism : Test derivatives in lines with varied CYP450 expression (e.g., HepG2 vs. HEK293).
- Membrane transporters : Use inhibitors (e.g., cyclosporine A for P-gp) to assess uptake differences.
- Redox activity : Measure intracellular glutathione levels, as oxazolo-pyridines may act as pro-oxidants in certain contexts .
Q. Why do some 6-chloro-oxazolo-pyridine analogs show poor correlation between in vitro and in vivo efficacy?
- Bioavailability : Low solubility (e.g., logP >3) limits absorption. Formulate with co-solvents (e.g., PEG 400) or nanoemulsions.
- Protein binding : High plasma protein binding (>90%) reduces free drug concentrations. Use equilibrium dialysis to measure unbound fractions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
